But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
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Overview
Description
But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .
Chemical Reactions Analysis
Types of Reactions
1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it replaces a leaving group in a molecule.
Cycloaddition: It participates in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Cycloaddition: Reagents such as dienes and dienophiles are used. The reactions often require elevated temperatures and sometimes a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted amines.
Cycloaddition: The products are various cyclic compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
1,4-diazabicyclo[2.2.2]octane has numerous applications in scientific research:
Mechanism of Action
1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .
List of Similar Compounds
- Quinuclidine
- Tropane
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)
Properties
CAS No. |
2665-54-5 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
IPSFGFNNXVTTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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